Dacthal

Description

Properties

IUPAC Name |

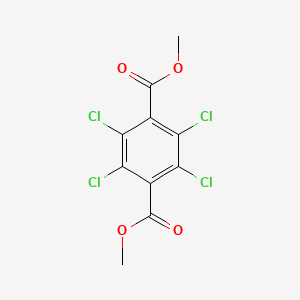

dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOJQCVWMSKXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024000 | |

| Record name | Chlorthal-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | Chlorthal-dimethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

LESS THAN 5% IN WATER; GREATER THAN 5% IN CYCLOHEXANONE, ACETONE, XYLENE, Solubility (g/kg solvent @ 25 °C): 120 g in dioxan, 250 g in benzene, 170 g in toluene, 140 g in xylene, 100 g in acetone, 70 g in carbon tetrachloride., 7% @ 25 °C IN CARBON TETRACHLORIDE, water solubility = 0.5 mg/l @ 25 °C | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000025 [mmHg], 2.5X10-6 mm Hg at 25 °C | |

| Record name | Chlorthal-dimethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dimethyl tetrachloroterephthalate is known to contain hexachlorobenzene at <0.3%. | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM METHANOL, COLORLESS CRYSTALS | |

CAS No. |

1861-32-1 | |

| Record name | Dacthal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1861-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthal-dimethyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dacthal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorthal-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorthal-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHAL-DIMETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU3X5G2QLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155-156 °C | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dacthal Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacthal, the commercial name for the active ingredient dimethyl tetrachloroterephthalate (DCPA), is a selective, pre-emergent herbicide belonging to the dinitroaniline chemical class (WSSA Group 3). Its primary mechanism of action is the inhibition of microtubule assembly in susceptible plant species. This disruption of microtubule dynamics leads to a cascade of cellular aberrations, most notably the failure of mitosis and cytokinesis, ultimately resulting in seedling death. This technical guide provides a comprehensive overview of the molecular and cellular events underlying the herbicidal activity of this compound, with a focus on its interaction with tubulin, the resulting effects on cell division, and the mechanisms of plant resistance.

Core Mechanism: Inhibition of Microtubule Polymerization

The fundamental herbicidal action of this compound lies in its ability to interfere with the formation of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, cell expansion, and intracellular transport.

This compound, like other dinitroaniline herbicides, binds to tubulin dimers.[1][2] This binding prevents the polymerization of tubulin into functional microtubules.[3] While the precise binding site of DCPA on tubulin has not been definitively elucidated in all plant species, studies on related dinitroaniline herbicides suggest that it likely interacts with α-tubulin.[1][2] The herbicide-tubulin complex is then incorporated into the growing end of a microtubule, effectively capping it and preventing further elongation. This disruption of microtubule dynamics is the primary cause of the subsequent cytotoxic effects.[1]

Signaling Pathway of Microtubule Disruption

The interaction of this compound with tubulin initiates a series of events that disrupt the normal microtubule lifecycle.

References

biochemical pathway of Dacthal degradation in soil

An In-depth Technical Guide on the Biochemical Pathway of Dacthal (DCPA) Degradation in Soil

Introduction

This compound, the trade name for the active ingredient dimethyl tetrachloroterephthalate (DCPA), is a pre-emergent herbicide used to control annual grasses and various broadleaf weeds.[1] Its application spans a range of agricultural crops and ornamental turf.[1] The environmental fate of DCPA, particularly its degradation in soil, is a critical area of study for researchers and environmental scientists. Biodegradation is the primary route of dissipation for DCPA in the soil environment.[1][2] This technical guide provides a comprehensive overview of the , supported by quantitative data and detailed experimental protocols.

Biochemical Degradation Pathway of this compound (DCPA)

The degradation of this compound in soil is primarily a microbial process that occurs under both aerobic and anaerobic conditions.[1] The pathway involves the successive hydrolysis of the two ester linkages of the DCPA molecule.[2][3] This process leads to the formation of two main metabolites: monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA).[1][2]

The initial step is the hydrolysis of one of the methyl ester groups of DCPA, resulting in the formation of the mono-acid degradate, MTP.[1] Subsequently, the second methyl ester group of MTP is hydrolyzed, leading to the formation of the di-acid degradate, TPA.[1][2] TPA is the terminal and most persistent metabolite in this degradation pathway.[4]

Quantitative Data on this compound Degradation

The rate of this compound degradation in soil is influenced by several environmental factors, including temperature, moisture, and soil texture.[5] The following table summarizes the half-life of DCPA and its primary metabolite, MTP, under various conditions.

| Compound | Condition | Soil Type/Matrix | Half-life | Reference |

| This compound (DCPA) | Aerobic | Soil | 18 - 37 days | [1] |

| Anaerobic | Soil | 37 - 59 days | [1] | |

| Laboratory Studies | Soil | 15 - 30 days | [1] | |

| Field Conditions | General Soil | 14 - 100 days | [1][2] | |

| 10°C | Flanagan silt loam | 92 days | [5] | |

| 30°C | Flanagan silt loam | 18 days | [5] | |

| Low Moisture (0.1 kg H₂O/kg soil) | Flanagan silt loam | 49 days | [5] | |

| Medium Moisture (0.2 kg H₂O/kg soil) | Flanagan silt loam | 33 days | [5] | |

| High Moisture (0.4 kg H₂O/kg soil) | Flanagan silt loam | 31 days | [5] | |

| MTP (mono-acid) | 300-day study | Soil | ~2.8 days | [1] |

| TPA (di-acid) | 300-day study | Soil | Persistent, minimal degradation | [1] |

Experimental Protocols for Studying this compound Degradation

The following provides a generalized methodology for conducting a laboratory-based study on the degradation of this compound in soil.

Soil Collection and Preparation

-

Soil Sampling: Collect soil samples from the desired location and depth.

-

Sieving: Air-dry the soil samples and pass them through a 2-mm sieve to remove large debris and ensure homogeneity.

-

Characterization: Analyze the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic matter content, and microbial biomass.

-

Sterilization (for abiotic controls): To differentiate between microbial and chemical degradation, a subset of the soil samples should be sterilized. This can be achieved by autoclaving the soil at 121°C for a specific duration (e.g., 60 minutes) on consecutive days.[6]

Soil Spiking and Incubation

-

Pesticide Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Spiking: Add a known amount of the this compound stock solution to the soil samples to achieve the desired final concentration (e.g., 5 mg/kg).[7] The solvent should be allowed to evaporate completely.

-

Moisture Adjustment: Adjust the moisture content of the soil to a specific level of its water-holding capacity (e.g., 70%).[7]

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 21 ± 1°C).[7] The incubation vessels should be covered with perforated aluminum foil to allow for gas exchange while minimizing water loss.[7]

Sample Extraction and Analysis

-

Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 3, 7, 15, 30, 60, 90, 120, and 150 days).[7]

-

Extraction: Extract this compound and its metabolites (MTP and TPA) from the soil samples using an appropriate organic solvent, such as methanol (B129727) or diethyl ether, by shaking for a set period.[7][8]

-

Cleanup and Derivatization: The extract may require cleanup using solid-phase extraction (SPE) cartridges to remove interfering substances.[8] For gas chromatography (GC) analysis, the acidic metabolites (MTP and TPA) need to be derivatized (e.g., with diazoethane) to convert them into their more volatile ester forms.[8]

-

Quantification: Analyze the final extracts using analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the concentrations of this compound, MTP, and TPA.[5][8]

Data Analysis

-

Degradation Kinetics: Plot the concentration of this compound remaining in the soil against time.

-

Half-life Calculation: Determine the degradation rate constant (k) and the half-life (DT₅₀) of this compound by fitting the data to a first-order kinetics model.[7]

References

- 1. epa.gov [epa.gov]

- 2. Dimethyl tetrachloroterephthalate - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H6Cl4O4 | CID 2943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of this compound and its degradants in ground water [morressier.com]

Environmental Fate and Transport of Dacthal (DCPA): A Technical Guide

Introduction

Dacthal, the trade name for the active ingredient dimethyl tetrachloroterephthalate (DCPA), is a selective, pre-emergent phthalate (B1215562) herbicide first registered in 1958.[1][2] It has been historically used to control annual grasses and certain broadleaf weeds in a variety of settings, including ornamental turf, numerous vegetable crops, and cotton.[1][3] The mechanism of action involves the inhibition of normal cell division in the root tips of weeds.[1][2]

The environmental behavior of DCPA has been a subject of significant regulatory scrutiny. While the parent compound is not exceptionally persistent or mobile, its degradation products have raised concerns, leading to the voluntary termination of most uses by the registrant in 2005 and an emergency suspension and subsequent cancellation by the U.S. Environmental Protection Agency (EPA) in 2024 due to identified health risks, particularly to fetal development.[3][4][5] This guide provides a detailed overview of the physicochemical properties, environmental fate, and transport mechanisms of DCPA and its primary metabolites.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physical and chemical properties. DCPA is characterized by its low water solubility and high octanol-water partition coefficient (Kow), indicating a tendency to associate with organic matter.[1][3] In contrast, its primary degradation products, monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA), are significantly more water-soluble, a key factor in their environmental mobility.[1]

Table 1: Physicochemical Properties of DCPA and its Primary Metabolites

| Property | DCPA (Parent) | MTP (Mono-acid Metabolite) | TPA (Di-acid Metabolite) |

| CAS Number | 1861-32-1[1][3] | 887-54-7[1] | 2136-79-0[1] |

| Molecular Formula | C₁₀H₆Cl₄O₄[1][3] | C₉H₄Cl₄O₄[1] | C₈H₂Cl₄O₄[1] |

| Molecular Weight ( g/mol ) | 331.99[1][3] | 317.94[1] | 303.93[1] |

| Water Solubility (mg/L) | 0.5 at 25°C[1][3] | 3,000 at 20°C[1] | 5,780 at 20°C[1] |

| Log Kₒw (Octanol-Water) | 4.19[1][3] | 3.45 (modeled)[1] | 3.27 (modeled)[1] |

| Log Kₒc (Soil Organic Carbon) | 3.81[3] | Not Reported | Not Reported |

| Vapor Pressure (mm Hg) | 2.5 x 10⁻⁶ at 25°C[1][3] | 1.53 x 10⁻⁶ (modeled)[1] | 1.71 x 10⁻⁸ (modeled)[1] |

| Henry's Law Constant (atm-m³/mol) | 2.18 x 10⁻⁶[1][3] | 3.22 x 10⁻¹⁰ (modeled)[1] | 6.80 x 10⁻¹⁰ (modeled)[1] |

Environmental Fate and Transport

The fate of DCPA in the environment is a multi-faceted process involving degradation, mobility, and accumulation. The primary routes of dissipation are biodegradation and volatilization.[3]

Degradation

Biodegradation is the principal pathway for DCPA dissipation in soil.[1][3] The compound is relatively stable to hydrolysis across a range of environmental pH (5.0 to 9.0) and photolysis is not considered a major degradation pathway.[3][6] Microbial action in soil leads to the sequential hydrolysis (de-esterification) of the two methyl ester groups. This process first forms the mono-acid metabolite, MTP, and subsequently the di-acid metabolite, TPA.[3][6]

References

Dacthal (DCPA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

| Identifier | Value |

| Common Name | Dacthal (DCPA) |

| CAS Number | 1861-32-1[1] |

| IUPAC Name | dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate[1] |

| Chemical Formula | C₁₀H₆Cl₄O₄ |

| Molecular Weight | 332.0 g/mol [1] |

Executive Summary

This compound, the common trade name for the chemical dimethyl tetrachloroterephthalate (DCPA), is a pre-emergent herbicide effective against a variety of annual grasses and broadleaf weeds. Its primary mechanism of action is the disruption of microtubule formation in plant cells, leading to an inhibition of cell division and, consequently, the prevention of weed germination and growth. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, metabolic pathways, toxicological profile, and detailed experimental protocols for its study.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound (DCPA).

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 155-156 °C | [2] |

| Water Solubility | 0.5 mg/L at 25 °C | [2] |

| Vapor Pressure | 0.33 mPa at 25 °C | [2] |

| Soil Half-life | 14 to 100 days | [2] |

| Water Half-life | > 1 week (breakdown primarily by sunlight) | [2] |

Acute Toxicological Data

| Test Organism | Route | LD50 / LC50 | Toxicity Class | Reference |

| Rat | Oral | >3000 mg/kg to 12,500 mg/kg | Very Low | [2] |

| Rabbit | Dermal | >2000 mg/kg | Very Low | [2] |

| Rat | Inhalation (4-hour) | >5.7 mg/L | Very Low | [2] |

| Bobwhite Quail (young) | Oral | 5500 mg/kg | Moderately Toxic | [2] |

| Rainbow Trout | Aquatic | - | Slightly Toxic | [2] |

| Bluegill Sunfish | Aquatic | - | Practically Nontoxic | [2] |

Chronic Toxicological Data

| Study Type | Organism | NOAEL | LOAEL | Endpoint | Reference |

| Chronic Study | Rat | 1.0 mg/kg/day | 10 mg/kg/day | Thyroid toxicity | [3] |

| Subchronic Study | Rat | 50 mg/kg/day | 100 mg/kg/day | Hepatocellular hypertrophy | [3] |

Mechanism of Action and Metabolic Pathway

Mechanism of Action: Microtubule Disruption

This compound (DCPA) is classified as a dinitroaniline herbicide and functions by inhibiting mitosis (cell division) in susceptible plants. It exerts its effect by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules. Microtubules are essential for various cellular processes, including chromosome segregation during mitosis and cell wall formation. By disrupting microtubule assembly, DCPA leads to abnormal cell division, often resulting in the formation of multinucleated cells, and ultimately inhibits the growth of germinating seeds.[4][5]

Metabolic Pathway

In the environment and within organisms, this compound undergoes a two-step degradation process. The primary route of metabolism is the hydrolysis of the two ester linkages. The first hydrolysis results in the formation of monomethyl tetrachloroterephthalate (MTP). A subsequent hydrolysis of the remaining ester group forms tetrachloroterephthalic acid (TPA), which is the terminal and more persistent metabolite.[5][6]

Experimental Protocols

This section outlines generalized protocols for key experiments related to the study of this compound (DCPA), based on established methodologies and regulatory guidelines such as those from the OECD and US EPA.

Protocol for Determination of Acute Oral LD50

This protocol is a generalized representation based on OECD Test Guideline 401.

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimated to laboratory conditions for at least 5 days prior to the experiment.

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

-

Dose Preparation: The test substance (DCPA) is prepared in a suitable vehicle (e.g., corn oil). A range of dose levels is selected based on preliminary range-finding studies.

-

Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first few hours after dosing and then periodically for 14 days. Body weights are recorded prior to dosing and at regular intervals throughout the observation period.

-

Necropsy: All animals (including those that die during the study and survivors at the end of the 14-day observation period) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.

Protocol for In Vitro Tubulin Polymerization Assay

This protocol describes a method to assess the direct effect of DCPA on microtubule formation.

-

Reagents: Purified tubulin protein, GTP, a polymerization buffer (e.g., PIPES buffer), and the test compound (DCPA) dissolved in a suitable solvent (e.g., DMSO).

-

Assay Setup: The assay is performed in a temperature-controlled spectrophotometer at 37°C. The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time.

-

Procedure:

-

A reaction mixture containing the polymerization buffer, GTP, and tubulin is prepared and pre-warmed to 37°C.

-

The test compound (DCPA) or vehicle control is added to the reaction mixture.

-

The polymerization is initiated by the addition of tubulin.

-

The absorbance at 340 nm is recorded at regular intervals for a set period (e.g., 60 minutes).

-

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The effect of DCPA is quantified by comparing the polymerization in the presence of the compound to the vehicle control.

Protocol for Analysis of DCPA and its Metabolites in Soil

This protocol is a generalized method for the extraction and analysis of DCPA, MTP, and TPA from soil samples.

-

Sample Preparation: Soil samples are air-dried and sieved to remove large debris.

-

Extraction:

-

A known weight of the soil sample is extracted with an appropriate solvent system (e.g., acetone/water mixture) using a technique such as sonication or Soxhlet extraction.

-

The extract is filtered and concentrated.

-

-

Clean-up: The concentrated extract is subjected to a clean-up procedure to remove interfering substances. This may involve solid-phase extraction (SPE) using a suitable sorbent.

-

Derivatization (for GC analysis): For the analysis of the acidic metabolites (MTP and TPA) by gas chromatography, a derivatization step is necessary to convert them into more volatile forms (e.g., methylation with diazomethane).

-

Instrumental Analysis: The final extract is analyzed by a suitable analytical technique, such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides high selectivity and sensitivity for the detection and quantification of DCPA and its derivatized metabolites.

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection: Can be used for the direct analysis of DCPA and its metabolites without derivatization.

-

-

Quantification: The concentration of each analyte is determined by comparing its response to that of a calibration curve prepared with certified reference standards.

Conclusion

This compound (DCPA) is a well-characterized herbicide with a specific mode of action involving the disruption of microtubule polymerization. Its toxicological and environmental fate profiles have been extensively studied. This technical guide provides a consolidated resource for researchers and professionals, summarizing key data and outlining fundamental experimental approaches for the continued investigation of this compound. The provided information on its chemical identity, quantitative properties, mechanism of action, and metabolic fate, along with generalized experimental protocols, serves as a comprehensive starting point for further research and development activities.

References

- 1. apms.org [apms.org]

- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 3. Acute dermal toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. Frontiers | Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum [frontiersin.org]

- 5. oecd.org [oecd.org]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

Toxicological Profile of Dacthal (Dimethyl 2,3,5,6-tetrachloroterephthalate) and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Dacthal (DCPA), a pre-emergent herbicide, and its primary metabolites, monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Executive Summary

This compound, chemically known as dimethyl 2,3,5,6-tetrachloroterephthalate (DCPA), has been used to control annual grasses and broadleaf weeds. Its toxicological profile is characterized by low acute toxicity but raises concerns regarding chronic effects, including potential carcinogenicity and developmental and reproductive toxicity. The primary mechanism of action for its herbicidal activity is the disruption of microtubule formation, leading to mitotic arrest in susceptible plant species. In mammals, DCPA is metabolized to MTP and TPA. While TPA has been studied to some extent, toxicological data on MTP is scarce. This guide summarizes the available quantitative toxicological data, outlines the methodologies of key experimental studies, and provides visual representations of the core metabolic and signaling pathways.

Chemical and Physical Properties

| Property | This compound (DCPA) | Monomethyl tetrachloroterephthalate (MTP) | Tetrachloroterephthalic acid (TPA) |

| CAS Number | 1861-32-1 | 887-54-7 | 2136-79-0 |

| Molecular Formula | C₁₀H₆Cl₄O₄ | C₉H₄Cl₄O₄ | C H₂Cl₄O₄ |

| Molecular Weight | 332.0 g/mol | 317.9 g/mol | 303.9 g/mol |

| Water Solubility | 0.5 mg/L at 25°C | 3000 mg/L (predicted) | 5780 mg/L (predicted) |

| Log Kow | 4.19 | ~3.5 (estimated) | ~2.8 (estimated) |

| Vapor Pressure | 2.5 x 10⁻⁶ mmHg at 25°C | Low | Low |

| Appearance | Colorless to white crystalline solid | - | - |

Metabolism and Toxicokinetics

This compound undergoes hydrolysis in the environment and in biological systems to form its primary metabolites, MTP and TPA. In humans, after oral administration, DCPA is poorly absorbed, with the majority being excreted unchanged in the feces. The small fraction that is absorbed is metabolized, and MTP and TPA can be detected in the urine. TPA is the terminal and most persistent metabolite.

The Rise and Fall of Dacthal (DCPA): A Technical History of Use and Regulation

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Dacthal, the commercial trade name for the active ingredient dimethyl tetrachloroterephthalate (DCPA), is a selective, pre-emergent herbicide first registered for use in the United States in 1958. For decades, it was a widely utilized tool in agriculture and turf management for the control of annual grasses and various broadleaf weeds. Its efficacy in protecting a range of crops, including onions, broccoli, and cotton, as well as maintaining weed-free lawns and ornamental plants, made it a popular choice. However, growing concerns over its environmental persistence and potential health risks, particularly developmental effects, led to increased regulatory scrutiny and its eventual removal from the market. This technical guide provides a comprehensive overview of the history of this compound's use, its toxicological profile, and the key regulatory decisions that culminated in its cancellation.

History of Use and Development

Developed by the Diamond Alkali Company, this compound was introduced as a solution for weed control in a variety of agricultural and non-agricultural settings. Its mode of action involves the inhibition of microtubule assembly in susceptible weeds, disrupting cell division and preventing their growth.[1] Production of DCPA was later taken over by ISK Biosciences, which discontinued (B1498344) its production in 1998. AMVAC (American Vanguard Corporation) subsequently began producing DCPA in 2001 for use in the United States.

The herbicide was formulated as a wettable powder and a flowable liquid and was applied to the soil before weed seeds could germinate. Its relatively long half-life in soil provided extended weed control.

Regulatory History and Cancellation

The regulatory journey of this compound is marked by increasing data requirements and growing evidence of potential harm, particularly to developing organisms. While initially considered to have low acute toxicity, concerns about its chronic effects and the presence of toxic contaminants, such as hexachlorobenzene (B1673134) (HCB) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), prompted re-evaluations by the U.S. Environmental Protection Agency (EPA).

A critical turning point in the regulation of this compound was the EPA's issuance of a Data Call-In (DCI) in 2013, requiring the sole manufacturer, AMVAC, to submit a comprehensive set of studies, including a pivotal comparative thyroid toxicity study, to support the continued registration of DCPA.[2] Delays in the submission of this data led to a series of regulatory actions.

In April 2022, the EPA issued a Notice of Intent to Suspend the registration of the technical grade DCPA product due to the long-overdue data. After the submission of the thyroid study, the EPA's May 2023 risk assessment revealed significant health risks, especially to the unborn children of pregnant individuals exposed to DCPA, even with the use of personal protective equipment. The assessment indicated that exposures could be four to 20 times greater than what the EPA considered safe for unborn babies.

This led to an emergency suspension of all DCPA registrations by the EPA on August 6, 2024, a rare action not taken by the agency in nearly 40 years.[3] The EPA cited "irreversible lifelong health problems" for babies born to mothers exposed to the herbicide. Following this, AMVAC voluntarily requested the cancellation of all its this compound product registrations. The EPA finalized the cancellation of all products containing DCPA on October 22, 2024.[2]

Data Presentation

The following tables summarize key quantitative data related to the toxicological profile of this compound (DCPA).

Table 1: Acute and Chronic Toxicity of DCPA

| Study Type | Species | Route | Endpoint | Value | Reference |

| Acute Oral LD50 | Rat | Oral | LD50 | >10,000 mg/kg | (EXTOXNET PIP) |

| 2-Year Chronic Study | Rat | Oral | NOAEL | 50 mg/kg/day | (Paynter and Kundzin, 1963) |

| 2-Year Chronic Study | Rat | Oral | LOAEL | - | (Paynter and Kundzin, 1963) |

| 90-Day Feeding Study | Rat | Oral | NOAEL | ~750 mg/kg/day | (EXTOXNET PIP) |

| 1-Month Feeding Study | Dog | Oral | - | Adverse liver effects at 800 mg/kg/day | (EXTOXNET PIP) |

Table 2: Developmental and Reproductive Toxicity of DCPA

| Study Type | Species | Route | Endpoint | Value | Reference |

| Two-Generation Reproduction | Rat | Oral | NOAEL | 500 mg/kg/day | (Paynter and Kundzin, 1964) |

| Developmental Toxicity | Rabbit | Oral | NOAEL | 300 mg/kg/day | (Powers, 1964) |

Table 3: Carcinogenicity and Other Health Effects of DCPA

| Effect | Species | Finding | Reference |

| Carcinogenicity | Rat | No carcinogenic effects were noted in a 2-year study at doses up to 500 mg/kg/day. | (EXTOXNET PIP) |

| Mutagenicity | - | No mutagenicity was observed in a number of tests. | (EXTOXNET PIP) |

| Organ Toxicity | - | Long-term studies in test animals have indicated the liver and adrenal glands as target organs. | (EXTOXNET PIP) |

Experimental Protocols

While the full, detailed protocols for all cited studies are not publicly available, the following descriptions are based on standard toxicological testing guidelines and information from regulatory documents.

Chronic Toxicity and Carcinogenicity Study (Based on a typical 2-year rat study)

-

Objective: To assess the long-term toxicity and carcinogenic potential of DCPA.

-

Test System: Typically, Sprague-Dawley or Fischer 344 rats are used, with an equal number of males and females per group.

-

Administration: DCPA is administered in the diet at various concentrations for a period of two years.

-

Dose Groups: A control group receiving a standard diet, and at least three dose groups with increasing concentrations of DCPA.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are performed at multiple intervals.

-

Pathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. Organs are weighed, and tissues are examined microscopically for pathological changes, including the presence of tumors.

Developmental Toxicity Study (Based on a typical rabbit study)

-

Objective: To evaluate the potential of DCPA to cause adverse effects on the developing fetus.

-

Test System: Pregnant New Zealand White rabbits are commonly used.

-

Administration: DCPA is administered orally (e.g., by gavage) to pregnant rabbits during the period of major organogenesis (gestation days 6-18).

-

Dose Groups: A control group receiving the vehicle, and at least three dose groups with increasing doses of DCPA.

-

Observations: Maternal animals are observed for signs of toxicity, and body weight and food consumption are monitored. On gestation day 29 (just before delivery), the does are euthanized.

-

Endpoints: The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Comparative Thyroid Assay (Based on the study required by the EPA)

-

Objective: To compare the effects of DCPA on the thyroid function of adult and developing rats.

-

Test System: Pregnant Sprague-Dawley rats and their offspring.

-

Administration: DCPA is administered to pregnant rats from gestation day 6 through postnatal day 21.

-

Dose Groups: A control group and multiple dose groups of DCPA.

-

Endpoints: Serum levels of thyroid hormones (T3 and T4) and thyroid-stimulating hormone (TSH) are measured in dams, fetuses (at gestation day 20), and pups (at postnatal days 4 and 21). Thyroid glands are also examined for histopathological changes.

Mandatory Visualization

Signaling Pathway: Disruption of Microtubule Formation

The primary mode of action of this compound (DCPA) as a herbicide is the disruption of microtubule formation in plant cells. This process is crucial for cell division (mitosis) and maintaining cell structure.

References

A Comprehensive Technical Guide to the Solubility of Dacthal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Dacthal, also known as DCPA or chlorthal-dimethyl, in various organic solvents. This compound is a pre-emergent herbicide, and understanding its solubility is crucial for formulation development, environmental fate analysis, and toxicological studies. This document compiles quantitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow of the process.

Solubility Data of this compound (DCPA)

The solubility of this compound in organic solvents is a critical parameter for its application and persistence. The following table summarizes the available quantitative data on the solubility of this compound in several common organic solvents.

| Organic Solvent | Temperature (°C) | Solubility |

| Benzene | 25 | 250 g/kg[1] |

| Toluene | 25 | 170 g/kg[1] |

| Xylene | 25 | 140 g/kg[1] |

| Dioxane | 25 | 120 g/kg[1] |

| Acetone | 25 | 100 g/kg[1] |

| Carbon Tetrachloride | 25 | 70 g/kg[1] |

| Cyclohexanone | Not Specified | > 5% w/v[2] |

| Benzene | 20 | 250,000 mg/L[3] |

| Toluene | 20 | 170,000 mg/L[3] |

| Xylene | 20 | 140,000 mg/L[3] |

| Acetone | 20 | 100,000 mg/L[3] |

| DMSO | Not Specified | 16.67 mg/mL (with heating)[4] |

It is important to note that this compound is virtually insoluble in water, with a reported solubility of 0.5 mg/L at 25°C[5][6]. The solubility in organic solvents, in descending order, is generally benzene, toluene, xylene, dioxane, acetone, and carbon tetrachloride[7].

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not explicitly detailed in the reviewed literature, a standard and widely accepted method for determining the solubility of a solid compound in an organic solvent is the isothermal saturation method. This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing in solid particles, it is advisable to use a syringe fitted with a filter.

-

Dilute the collected sample with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound in the same solvent to create a calibration curve.

-

The concentration of this compound in the original saturated solution is calculated by multiplying the concentration of the diluted sample by the dilution factor.

-

-

Data Reporting:

-

The solubility is typically reported in units of g/L, mg/mL, or moles/L at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining this compound solubility.

References

- 1. This compound | C10H6Cl4O4 | CID 2943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DCPA [drugfuture.com]

- 3. Chlorthal-dimethyl (Ref: DAC 893) [sitem.herts.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. EXTOXNET PIP - DCPA, CHLORTHAL, CLORTHAL-DIMETHYL [extoxnet.orst.edu]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

An In-depth Technical Guide to the Photodegradation Products of Dacthal (DCPA) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dacthal® (common chemical name: chlorthal-dimethyl or DCPA) is a pre-emergent herbicide used to control grassy and broadleaf weeds. While biodegradation is a primary route of its dissipation in the environment, photodegradation in aqueous solutions and on surfaces exposed to sunlight is also a significant transformation pathway.[1][2] This technical guide provides a comprehensive overview of the photodegradation products of this compound in aqueous environments, detailing the degradation pathways, experimental protocols for analysis, and a summary of quantitative data. The primary photodegradation products of this compound are monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA).[1][3][4][5][6] Understanding the formation and fate of these degradates is crucial for environmental risk assessment and water quality management.

Introduction to this compound and its Environmental Fate

This compound (dimethyl 2,3,5,6-tetrachloroterephthalate) has been used in agriculture and for turf management.[6] Its environmental persistence and mobility are of concern, particularly the mobility of its degradation products. This compound itself has low water solubility and tends to bind to soil particles.[2] However, its degradates, MTP and TPA, are more water-soluble and can leach into groundwater.[1][3] While microbial action is a key factor in this compound's breakdown in soil, photolysis plays a crucial role in its transformation in aquatic systems and on soil surfaces.[1][2][5]

Photodegradation Pathway of this compound

The photodegradation of this compound in an aqueous solution is a stepwise process involving the hydrolysis of its two ester groups when exposed to sunlight.

References

The Disruptive Influence of Dacthal (Chlorthal-dimethyl) on Plant Microtubule Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacthal (common chemical name: chlorthal-dimethyl or DCPA) is a pre-emergent dinitroaniline herbicide that effectively controls the germination of various annual grasses and broadleaf weeds.[1][2] Its primary mechanism of action at the cellular level is the disruption of microtubule assembly, a critical process for cell division, elongation, and overall morphogenesis in plants.[1][2] This technical guide provides an in-depth examination of the molecular interactions between this compound and plant tubulin, the resulting effects on microtubule dynamics, and the downstream consequences for plant cell physiology. This document synthesizes available data, outlines detailed experimental protocols for studying these effects, and presents visual representations of the involved signaling pathways and experimental workflows to support further research and development in this area.

Introduction: this compound as a Microtubule-Targeting Herbicide

This compound (DCPA) is a selective, soil-applied herbicide used for pre-emergent weed control in a variety of agricultural and horticultural settings.[3] It belongs to the dinitroaniline class of herbicides, which are renowned for their specific action on the plant cytoskeleton.[4][5] Unlike many other herbicides that target metabolic pathways, dinitroanilines, including this compound, exert their phytotoxic effects by interfering with the polymerization of tubulin into functional microtubules.[5][6] This disruption leads to a cascade of cellular abnormalities, including arrested mitosis, failed cytokinesis, and abnormal cell expansion, ultimately resulting in the death of the germinating seedling.[1][7] The specificity of dinitroanilines for plant and protist tubulin, with minimal effects on animal and fungal tubulin, has made them effective herbicides and valuable tools for studying the intricacies of the plant cytoskeleton.[6]

Mechanism of Action: this compound's Interference with Tubulin Polymerization

The fundamental mechanism of this compound's herbicidal activity lies in its ability to bind to tubulin, the heterodimeric protein subunit of microtubules.[5] This interaction prevents the proper assembly of tubulin dimers into protofilaments and, consequently, the formation of stable microtubules.[5]

Binding to Tubulin

Inhibition of Microtubule Polymerization

The binding of this compound to tubulin dimers directly inhibits the polymerization process. This leads to a dose-dependent decrease in the rate and extent of microtubule assembly.[10] The consequences of this inhibition are most pronounced during cellular processes that rely on dynamic microtubule arrays, such as mitosis and cell plate formation. The spindle fibers, which are composed of microtubules and are essential for chromosome segregation, fail to form correctly, leading to mitotic arrest.[7] Furthermore, the phragmoplast, a microtubule structure that guides the formation of the new cell wall during cytokinesis, is also disrupted.[1] This often results in the formation of multinucleated cells, a characteristic feature of dinitroaniline herbicide treatment.[7]

Disruption of Cortical Microtubule Arrays

In addition to their role in cell division, microtubules form cortical arrays just beneath the plasma membrane that are crucial for directing the deposition of cellulose (B213188) microfibrils in the cell wall.[11] These aligned microfibrils provide the structural reinforcement that dictates the direction of cell expansion. By disrupting the organization of these cortical microtubules, this compound leads to a disordered deposition of cellulose, resulting in isodiametric (spherical) rather than anisotropic (elongated) cell growth.[5] This effect is particularly evident in the swelling of root tips, a classic symptom of dinitroaniline herbicide application.[4]

Quantitative Data on Dinitroaniline Herbicides

While specific quantitative data for this compound's effect on microtubule assembly is limited in the public domain, data from closely related dinitroaniline herbicides, such as oryzalin (B97938), provide valuable insights into the potency of this class of compounds. It is important to note that these values should be considered as estimates for this compound's activity and that direct experimental determination is recommended for precise characterization.

| Herbicide | Parameter | Value | Plant Species/System | Reference |

| Oryzalin | Dissociation Constant (Kd) | 117 nM | Tobacco (Nicotiana tabacum) cultured cells | [9] |

| Oryzalin | Inhibition Constant (Ki) for polymerization | 2.59 x 10^6 M | Rose (Rosa sp.) cultured cells | [12] |

| Oryzalin | Apparent Affinity Constant (Kapp) | 1.19 x 10^5 M^-1 | Rose (Rosa sp.) cultured cells | [12] |

| Amiprophos-methyl (APM) | Inhibition Constant (Ki) for oryzalin binding | 5 µM | Tobacco (Nicotiana tabacum) cultured cells | [9] |

Note: The provided data for oryzalin and APM are from in vitro studies and serve as a reference for the potential range of activity for this compound.

Signaling Pathways Affected by this compound-Induced Microtubule Disruption

The disruption of microtubule dynamics by this compound has significant downstream effects on cellular signaling pathways that regulate cell growth and morphogenesis. One of the key pathways affected is the Rho-like GTPase from plants (ROP) signaling pathway, which plays a central role in coordinating the organization of the cytoskeleton.

The ROP GTPase Signaling Pathway

ROP GTPases are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state.[13] In their active form, ROPs interact with downstream effector proteins to regulate a variety of cellular processes, including the organization of both actin filaments and microtubules.[11][13]

The ROP6 signaling pathway is particularly relevant to the effects of this compound. Active ROP6 promotes the ordering of cortical microtubules into parallel arrays, which is essential for anisotropic cell expansion.[11][14] ROP6 achieves this by activating its downstream effector, ROP-interactive CRIB motif-containing protein 1 (RIC1).[11][14] RIC1, in turn, modulates the activity of microtubule-associated proteins to promote the parallel alignment of cortical microtubules.[11]

By disrupting microtubule organization, this compound likely interferes with the proper functioning of the ROP6-RIC1 signaling axis. The inability of microtubules to form ordered arrays in the presence of this compound would counteract the signaling input from active ROP6, leading to the observed defects in cell shape.

Caption: ROP GTPase signaling pathway regulating cortical microtubule organization.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound on plant microtubule assembly. These are generalized protocols that can be adapted for specific plant species and experimental questions.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified plant tubulin in a cell-free system.

Materials:

-

Purified plant tubulin

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

DMSO (control)

-

96-well microplate, UV-transparent

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-5 mg/mL in ice-cold General Tubulin Buffer with 10% glycerol.

-

Add GTP to the tubulin solution to a final concentration of 1 mM. Keep the solution on ice.

-

Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept constant across all samples (typically ≤1%).

-

In a pre-chilled 96-well plate on ice, add the this compound dilutions (or DMSO for control) to the wells.

-

Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the final extent of polymerization can be calculated to determine the inhibitory effect of this compound.

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Plant Root Tip Microtubules

This protocol allows for the visualization of microtubule organization in plant cells treated with this compound.

Materials:

-

Seedlings of a model plant (e.g., Arabidopsis thaliana)

-

This compound solution (in appropriate solvent for plant treatment)

-

Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

-

Cell wall digesting enzyme solution (e.g., cellulase (B1617823) and pectinase)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody (anti-α-tubulin)

-

Secondary antibody (fluorescently labeled)

-

DAPI or Hoechst stain (for nuclei)

-

Antifade mounting medium

-

Microscope slides and coverslips

-

Confocal or fluorescence microscope

Procedure:

-

Treatment: Germinate seedlings on agar (B569324) plates and then transfer them to liquid culture containing various concentrations of this compound (and a solvent control) for a defined period.

-

Fixation: Fix the root tips in the fixative solution for 1-2 hours at room temperature.

-

Cell Wall Digestion: Wash the roots and incubate them in the enzyme solution to partially digest the cell walls, allowing for antibody penetration.

-

Permeabilization: Permeabilize the cells with the permeabilization buffer to allow antibodies to cross the plasma membrane.

-

Blocking: Block non-specific antibody binding sites with the blocking solution.

-

Primary Antibody Incubation: Incubate the roots with the primary anti-α-tubulin antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the roots and incubate them with the fluorescently labeled secondary antibody for several hours at room temperature in the dark.

-

Staining and Mounting: Stain the nuclei with DAPI or Hoechst, wash the roots, and mount them on a microscope slide with antifade medium.

-

Imaging: Visualize the microtubules using a confocal or fluorescence microscope.

Caption: Workflow for immunofluorescence microscopy of plant root microtubules.

Conclusion and Future Directions

This compound is a potent inhibitor of microtubule assembly in plant cells, and its herbicidal action is a direct consequence of this molecular interaction. While the general mechanism of dinitroaniline herbicides is well-established, there remains a need for more specific quantitative data on the binding kinetics and inhibitory concentrations of this compound itself. Further research should focus on determining the precise binding site of this compound on plant tubulin and elucidating the downstream signaling events that are triggered by microtubule disruption in greater detail. A deeper understanding of these processes will not only enhance our knowledge of plant cell biology but also inform the development of more effective and selective herbicides. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for pursuing these future research endeavors.

References

- 1. my.ucanr.edu [my.ucanr.edu]

- 2. amvac.com [amvac.com]

- 3. datcp.wi.gov [datcp.wi.gov]

- 4. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Semantic Scholar [semanticscholar.org]

- 5. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]

- 6. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 7. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 8. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A ROP GTPase signaling pathway controls cortical microtubule ordering and cell expansion in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. A ROP GTPase signaling pathway controls cortical microtubule ordering and cell expansion in Arabidopsis [pubmed.ncbi.nlm.nih.gov]

Persistence of Dacthal and Its Degradates in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dacthal®, the trade name for the herbicide dimethyl tetrachloroterephthalate (DCPA), has been used for pre-emergent control of annual grasses and broadleaf weeds. While DCPA itself exhibits moderate persistence in the soil, its degradation leads to the formation of two primary metabolites: monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA). These degradates, particularly TPA, are significantly more mobile and persistent than the parent compound, posing a greater risk of groundwater contamination. This technical guide provides a comprehensive overview of the environmental fate of DCPA and its degradates in soil, including quantitative persistence data, detailed analytical methodologies, and visual representations of the degradation pathway and experimental workflows.

Introduction

Dimethyl tetrachloroterephthalate (DCPA) is an organochlorine herbicide that functions by inhibiting mitosis in susceptible plant species.[1] Its application in agriculture has raised environmental concerns due to the persistence and mobility of its breakdown products. The degradation of DCPA in soil is a microbially-mediated process that is highly dependent on environmental conditions such as temperature and moisture.[2] The primary degradation pathway involves the sequential hydrolysis of the two methyl ester groups, first forming the monoacid metabolite, MTP, and subsequently the diacid metabolite, TPA.[3] While DCPA is relatively immobile in soil, TPA is highly soluble in water and leaches readily, leading to its detection in groundwater.[3][4] Understanding the persistence and fate of these compounds is crucial for environmental risk assessment and management.

Persistence of this compound and Its Degradates in Soil

The persistence of this compound and its degradates in soil is influenced by a variety of factors, with microbial activity being the primary driver of degradation.[2] Higher temperatures and optimal soil moisture content generally lead to faster degradation of the parent compound.[2]

Quantitative Persistence Data

The following tables summarize the half-life data for DCPA, MTP, and TPA in soil under various conditions as reported in the literature.

| Compound | Condition | Half-Life (days) | Reference |

| This compound (DCPA) | Laboratory Studies | 15 - 30 | [4] |

| Most Soils & Groundwater | 14 - 100 | [4] | |

| Aerobic Soil | 18 - 37 | [4] | |

| Anaerobic Soil | 37 - 59 | [4] | |

| Soil at 10-15°C, low moisture | 105 | [5] | |

| Soil at 20-30°C, >0.2 kg H₂O/kg soil | 11 | [5] | |

| Coarse Soil (optimal conditions) | 44 | [5] | |

| Medium Soil (optimal conditions) | 15 | [5] | |

| Fine Soil (optimal conditions) | 32 | [5] | |

| Monomethyl Tetrachloroterephthalate (MTP) | 300-day study | ~2.8 | [4] |

| Tetrachloroterephthalic Acid (TPA) | 300-day study | Persistent (minimal degradation) | [4] |

Degradation Pathway

The degradation of this compound in the soil environment proceeds through a two-step hydrolysis of its methyl ester groups. This process is primarily mediated by soil microorganisms.

Experimental Protocols for Analysis

The analysis of this compound and its acidic degradates in soil typically involves solvent extraction, sample cleanup and concentration, derivatization of the acidic metabolites, and subsequent analysis by gas chromatography with an electron capture detector (GC-ECD).

Sample Preparation and Extraction

-

Soil Sample Preparation : Air-dry soil samples and sieve through a 2-mm mesh to ensure homogeneity.

-

Solvent Extraction :

-

To a known mass of soil (e.g., 50 g), add an organic solvent or solvent mixture. A common choice is a 1:1 mixture of acetone (B3395972) and dichloromethane (B109758).[6]

-

Agitate the mixture for a specified period (e.g., overnight) using a shaker.

-

Separate the organic layer from the soil solids by decantation or centrifugation.

-

Concentrate the extract using a rotary evaporator. The solvent should be exchanged to hexane (B92381) during this process, as even small amounts of dichloromethane can interfere with ECD analysis.[6]

-

Solid-Phase Extraction (SPE) Cleanup

For further purification, especially for the analysis of the acidic degradates, solid-phase extraction is employed.[7]

-

Sorbent Selection : Strong anion exchange (SAX) cartridges are effective for retaining the acidic MTP and TPA.[7]

-

Procedure :

-

Condition the SAX cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by deionized water.

-

Load the concentrated soil extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove interferences.

-

Elute the analytes of interest using an appropriate solvent, such as ethyl acetate.

-

Derivatization of Acidic Degradates

To analyze the non-volatile MTP and TPA by gas chromatography, they must be converted to more volatile ester derivatives.[7]

-

Reagent : Diazoethane is a common reagent for the ethylation of the carboxylic acid groups of MTP and TPA.[7] Other reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (B98337) derivatives.[8]

-

Procedure (using Diazoethane) :

-

To the dried extract, add an ethereal solution of diazoethane.

-

Allow the reaction to proceed at room temperature. The reaction is typically rapid.

-

The resulting ethyl esters of MTP and TPA are more volatile and suitable for GC analysis.[7]

-

Gas Chromatography with Electron Capture Detection (GC-ECD)

-

Instrumentation : A gas chromatograph equipped with a capillary column and an electron capture detector is used for the analysis.[1][9] Dual-column systems can be used for confirmation.[10]

-

Typical GC Conditions :

-

Injector : Splitless injection is commonly used for trace analysis.[6]

-

Carrier Gas : Helium or Nitrogen.

-

Column : A non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often suitable.[1]

-

Oven Temperature Program : An example program could be: initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 180°C, then ramp at 5°C/min to 270°C, and finally ramp at 20°C/min to 320°C with a final hold.[1] This program would need to be optimized for the specific column and analytes.

-

Detector : Electron Capture Detector (ECD), which is highly sensitive to the halogenated nature of this compound and its degradates.[9]

-

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound and its degradates in soil samples.

Conclusion

The persistence of this compound in soil is primarily dictated by the fate of its degradation products, MTP and TPA. While DCPA itself degrades at a moderate rate, the resulting diacid, TPA, is highly persistent and mobile, posing a long-term risk to groundwater quality. The analytical methods for these compounds are well-established but require careful sample preparation, including extraction, cleanup, and derivatization, to achieve accurate and sensitive quantification. This guide provides researchers and scientists with the foundational knowledge and methodological framework to study the environmental behavior of this compound and its degradates.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. scispace.com [scispace.com]

- 3. Dimethyl tetrachloroterephthalate - Wikipedia [en.wikipedia.org]

- 4. epa.gov [epa.gov]

- 5. This compound | C10H6Cl4O4 | CID 2943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. tandfonline.com [tandfonline.com]

- 8. Determination of the metabolites of the herbicide dimethyl tetrachloroterephthalate in drinking water by high-performance liquid chromatography with gas chromatography/mass spectrometry confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Dacthal (DCPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis and manufacturing processes for Dacthal (DCPA), also known as chlorthal-dimethyl. The document covers the primary chemical reactions, experimental protocols, and quantitative data associated with its production.

Introduction to this compound (DCPA)

This compound (DCPA), with the chemical name dimethyl 2,3,5,6-tetrachloroterephthalate, is an organic compound historically used as a pre-emergent herbicide.[1] Its primary function is to control the growth of annual grasses and various broadleaf weeds.[1] The synthesis of DCPA is a multi-step process that begins with a terephthalic acid derivative and involves key chemical transformations, including chlorination and esterification.

Core Synthesis Pathway

The manufacturing of this compound (DCPA) is primarily achieved through a two-step chemical synthesis:

-

Chlorination: The process begins with the chlorination of terephthaloyl chloride. In this step, chlorine gas is used to substitute the hydrogen atoms on the benzene (B151609) ring of terephthaloyl chloride, yielding tetrachloroterephthaloyl chloride. This reaction is typically facilitated by a catalyst.

-

Esterification: The resulting tetrachloroterephthaloyl chloride is then esterified with methanol (B129727). This reaction replaces the chlorine atoms of the acyl chloride groups with methoxy (B1213986) groups, forming the final product, dimethyl 2,3,5,6-tetrachloroterephthalate (DCPA).

Quantitative Data Summary

The following tables summarize the available quantitative data for the key steps in the this compound (DCPA) synthesis process.

Table 1: Chlorination of Terephthaloyl Chloride

| Parameter | Value | Reference |

| Starting Material | Terephthaloyl Chloride | [2] |

| Product | Tetrachloroterephthaloyl Chloride | [2] |

| Catalyst | Iodine | [2] |

| Solvent | Chlorosulfonic Acid | [2] |

| Reaction Temperature | 50-100 °C | [2] |

| Yield | Up to 81 mole percent | [2] |

| Product Purity | 97-99% | [2] |

Table 2: Esterification of Tetrachloroterephthaloyl Chloride

| Parameter | Value | Reference |

| Starting Material | Tetrachloroterephthaloyl Chloride | [1] |

| Reagent | Methanol | [1] |

| Product | Dimethyl 2,3,5,6-tetrachloroterephthalate (DCPA) | [1] |

| Yield | Data not available | |

| Purity | Data not available |

Experimental Protocols

The following are detailed experimental protocols for the laboratory-scale synthesis of this compound (DCPA).

4.1. Experiment 1: Synthesis of Tetrachloroterephthaloyl Chloride via Chlorination

-

Materials:

-

Terephthaloyl chloride

-

Chlorosulfonic acid

-

Iodine (catalyst)

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride for extraction)

-

-

Equipment:

-

Glass-lined reactor with a stirrer, gas inlet, and reflux condenser

-

Heating mantle

-

Gas flow meter

-

Scrubber for acidic off-gases

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a clean, dry glass-lined reactor, dissolve terephthaloyl chloride in chlorosulfonic acid.

-

Add a catalytic amount of iodine to the solution.

-

Heat the mixture to the desired reaction temperature (e.g., 85-95°C) with constant stirring.

-

Introduce a controlled flow of chlorine gas into the reaction mixture.

-

Monitor the reaction progress by appropriate analytical methods (e.g., GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, tetrachloroterephthaloyl chloride, can be recovered by extraction with an inert solvent or by low-temperature crystallization.

-

If extraction is used, wash the organic layer with a suitable aqueous solution to remove any remaining acid.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be further purified by recrystallization or sublimation.

-

4.2. Experiment 2: Synthesis of this compound (DCPA) via Esterification

-

Materials:

-

Tetrachloroterephthaloyl chloride

-

Anhydrous methanol

-

A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, optional, to scavenge HCl)

-

Anhydrous diethyl ether or other suitable solvent

-

-

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve tetrachloroterephthaloyl chloride in an anhydrous solvent like diethyl ether.

-

If using a base, add it to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous methanol to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction can be gently heated to reflux to ensure completion.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with dilute acid (if a base was used), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound (DCPA).

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol.

-

Mandatory Visualizations

Caption: A diagram illustrating the two-step synthesis pathway of this compound (DCPA).

Caption: A generalized experimental workflow for the synthesis of chemical compounds.

References